molecular formula C90H168N26O28S8 B15140218 Ubiquitination-IN-3

Ubiquitination-IN-3

Cat. No.: B15140218
M. Wt: 2319.0 g/mol
InChI Key: NTHJJGQHDWQLRJ-DRZDCGDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ubiquitination-IN-3 is a compound that plays a significant role in the process of ubiquitination, a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This modification regulates various cellular processes, including protein degradation, DNA repair, and cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ubiquitination-IN-3 involves a series of chemical reactions that typically include the activation of ubiquitin, conjugation to a substrate protein, and ligation. The process is catalyzed by a cascade of enzymes: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and ubiquitin ligase (E3) . The reaction conditions often require an ATP-dependent activation step, followed by the transfer of ubiquitin to the substrate protein via an isopeptide bond .

Industrial Production Methods

Industrial production of this compound can involve large-scale enzymatic reactions using recombinant enzymes. The process is optimized for high yield and purity, often employing bioreactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Ubiquitination-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions, such as specific pH and temperature .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized ubiquitin derivatives, while reduction may produce reduced forms of the compound .

Properties

Molecular Formula

C90H168N26O28S8

Molecular Weight

2319.0 g/mol

IUPAC Name

2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(8R,14R,20R)-20-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-acetamido-6-aminohexyl]-(4-methoxyphenyl)sulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-(2-aminoethylsulfonyl)amino]acetyl]amino]-14-(4-aminobutyl)-12,18-bis(methylsulfonyl)-2,10,16,26-tetraoxo-3,9,12,15,18,25-hexazabicyclo[25.2.2]hentriaconta-1(29),27,30-trien-8-yl]methyl-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-4-methylpentyl]-(2-aminoethylsulfonyl)amino]acetamide

InChI

InChI=1S/C90H168N26O28S8/c1-67(2)50-78(58-114(59-81(98)118)150(138,139)48-44-96)108-86(123)64-113(149(9,136)137)52-73(26-12-19-41-93)103-82(119)60-111(147(7,132)133)54-75-29-15-22-46-99-89(126)69-31-33-70(34-32-69)90(127)100-47-23-16-30-76(55-112(148(8,134)135)61-83(120)102-72(25-11-18-40-92)51-109(145(5,128)129)62-84(121)104-75)105-87(124)65-115(151(140,141)49-45-97)56-77(28-14-21-43-95)107-85(122)63-110(146(6,130)131)53-74(27-13-20-42-94)106-88(125)66-116(57-71(101-68(3)117)24-10-17-39-91)152(142,143)80-37-35-79(144-4)36-38-80/h31-38,67,71-78H,10-30,39-66,91-97H2,1-9H3,(H2,98,118)(H,99,126)(H,100,127)(H,101,117)(H,102,120)(H,103,119)(H,104,121)(H,105,124)(H,106,125)(H,107,122)(H,108,123)/t71-,72-,73-,74-,75-,76-,77-,78-/m1/s1

InChI Key

NTHJJGQHDWQLRJ-DRZDCGDWSA-N

Isomeric SMILES

CC(C)C[C@H](CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@H]1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCC[C@H](CN(CC(=O)N[C@@H](CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C

Canonical SMILES

CC(C)CC(CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCCC(CN(CC(=O)NC(CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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